N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide
Description
N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxycarbamimidoyl group, a nitrobenzamide moiety, and a methyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-2-3-11(8-13(9)19(22)23)15(20)17-12-6-4-10(5-7-12)14(16)18-21/h2-8,21H,1H3,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOREIVGJDMPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N\O)/N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzoic acid with 4-aminobenzamidine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, oxime derivatives, and halogenated compounds.
Scientific Research Applications
N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate enzyme activity and redox states makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide shares similarities with other benzamide derivatives, such as N-(4-hydroxyphenyl)benzamide and N-(4-nitrophenyl)benzamide .
N-(4-hydroxyphenyl)benzamide: Known for its use in medicinal chemistry as an anti-inflammatory agent.
N-(4-nitrophenyl)benzamide: Studied for its potential as an antimicrobial agent.
Uniqueness
What sets N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxycarbamimidoyl and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
